molecular formula C13H18O4 B14586150 (4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane CAS No. 61267-51-4

(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane

Cat. No.: B14586150
CAS No.: 61267-51-4
M. Wt: 238.28 g/mol
InChI Key: MXBRJGPVCIONOK-JTQLQIEISA-N
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Description

(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms The compound also features a methoxyphenoxy group attached to the dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2-methoxyphenol with an appropriate dioxolane precursor. One common method is the condensation reaction between 2-methoxyphenol and 2,2-dimethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The dioxolane ring can be reduced under specific conditions to yield a diol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-hydroxyphenoxy derivatives.

    Reduction: Formation of diol derivatives.

    Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with enzymes or receptors, modulating their activity. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-4-[(2-Hydroxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane
  • (4S)-4-[(2-Ethoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane
  • (4S)-4-[(2-Chlorophenoxy)methyl]-2,2-dimethyl-1,3-dioxolane

Uniqueness

(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

61267-51-4

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

(4S)-4-[(2-methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C13H18O4/c1-13(2)16-9-10(17-13)8-15-12-7-5-4-6-11(12)14-3/h4-7,10H,8-9H2,1-3H3/t10-/m0/s1

InChI Key

MXBRJGPVCIONOK-JTQLQIEISA-N

Isomeric SMILES

CC1(OC[C@@H](O1)COC2=CC=CC=C2OC)C

Canonical SMILES

CC1(OCC(O1)COC2=CC=CC=C2OC)C

Origin of Product

United States

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